![molecular formula C12H12BrF4NO2 B2788140 Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 2287287-41-4](/img/structure/B2788140.png)
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate
Overview
Description
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Carbamate Formation: The final step involves the reaction of the substituted phenyl ring with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid may be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the bromine atom with a nucleophile, while oxidation may introduce additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate exhibits promising anticancer properties. It functions as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, studies have shown its effectiveness against fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.
Case Study: FGFR Inhibition
- Objective : To evaluate the inhibitory effects on FGFR signaling pathways.
- Method : In vitro assays measuring cell viability and proliferation in cancer cell lines treated with varying concentrations of the compound.
- Results : Significant reduction in cell proliferation was observed at concentrations above 10 µM, indicating potential as a therapeutic agent.
Organic Synthesis
2.1 Intermediate for Drug Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including anticoagulants like Edoxaban. Its unique chemical structure allows for modifications that enhance bioactivity and selectivity.
Compound | Role | Application |
---|---|---|
Edoxaban | Active Drug | Anticoagulant therapy |
Other derivatives | Synthesis Intermediate | Various medicinal applications |
Material Science
3.1 Polymerization Agent
The compound has been explored as a polymerization agent due to its ability to facilitate the formation of fluorinated polymers. These materials are valuable for their chemical stability and resistance to solvents.
Case Study: Fluorinated Polymer Development
- Objective : To assess the efficacy of this compound in polymer synthesis.
- Method : Incorporation into polymer matrices and evaluation of physical properties.
- Results : Enhanced thermal stability and hydrophobic characteristics were noted, making it suitable for high-performance applications.
Biochemical Applications
4.1 Enzyme Interaction Studies
The compound has been studied for its interactions with various enzymes, influencing metabolic pathways. Its role as an enzyme inhibitor can lead to significant biochemical insights.
Enzyme Target | Effect | Potential Applications |
---|---|---|
Kinases | Inhibition | Cancer treatment research |
Metabolic enzymes | Modulation | Drug metabolism studies |
Mechanism of Action
The mechanism of action of Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]carbamate
- Tert-butyl N-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]carbamate
- Tert-butyl N-[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate
Uniqueness
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to similar compounds
Biological Activity
Tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate (CAS RN: 2287287-41-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a bromo, fluoro, and trifluoromethyl group on the phenyl ring. This unique structure contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C12H13BrF3N2O2 |
Molecular Weight | 356.14 g/mol |
CAS Number | 2287287-41-4 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives that have shown enzyme inhibition characteristics.
- Antioxidant Properties : Some studies suggest that compounds with trifluoromethyl groups exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.
- Cellular Signaling Modulation : The presence of halogen substituents may influence cellular signaling pathways, thereby affecting cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on related carbamates have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
- Case Study : A study evaluated the cytotoxic effects of various carbamates on human cancer cell lines, revealing that compounds with trifluoromethyl substitutions significantly reduced cell viability compared to controls .
Antimicrobial Effects
The antimicrobial activity of carbamate derivatives has been well-documented. This compound may possess similar properties.
- Case Study : Research involving structurally related compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
Pharmacological Applications
Given its structural characteristics, this compound could be explored for various pharmacological applications:
- Anticancer Agents : Further studies are warranted to evaluate its efficacy against specific cancer types.
- Antimicrobial Agents : Its potential as an antimicrobial agent could be explored in clinical settings.
- Neurological Disorders : Compounds with similar structures have been investigated for neuroprotective effects.
Properties
IUPAC Name |
tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-8-5-6(13)4-7(9(8)14)12(15,16)17/h4-5H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIGOOYZJQHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-41-4 | |
Record name | tert-butyl N-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.